molecular formula C7H13NO2 B1310440 Methyl 4-methylpyrrolidine-3-carboxylate CAS No. 885952-88-5

Methyl 4-methylpyrrolidine-3-carboxylate

Cat. No.: B1310440
CAS No.: 885952-88-5
M. Wt: 143.18 g/mol
InChI Key: KXYSKSUNLWRSFW-UHFFFAOYSA-N
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Description

Methyl 4-methylpyrrolidine-3-carboxylate is a chemical compound with the molecular formula C₇H₁₃NO₂ It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methylpyrrolidine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-methylpyrrolidine with methyl chloroformate under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 4-methylpyrrolidine in an appropriate solvent, such as dichloromethane.
  • Add a base, such as triethylamine, to the solution.
  • Slowly add methyl chloroformate to the reaction mixture while maintaining a low temperature.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Purify the product by standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 4-methylpyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-methylpyrrolidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways.

Comparison with Similar Compounds

Methyl 4-methylpyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives, such as:

    Pyrrolidine-2-carboxylate: Similar in structure but with different functional groups, leading to distinct reactivity and applications.

    Pyrrolidine-3-carboxylate: Shares the pyrrolidine core but differs in the position of substituents, affecting its chemical behavior.

    Methyl 2-methylpyrrolidine-3-carboxylate: Another methyl-substituted pyrrolidine derivative with unique properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

methyl 4-methylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5-3-8-4-6(5)7(9)10-2/h5-6,8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYSKSUNLWRSFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408136
Record name Methyl 4-methylpyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885952-88-5
Record name Methyl 4-methylpyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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